Thiourea, N-(1-methylethyl)-N'-phenyl-

Descripción general

Descripción

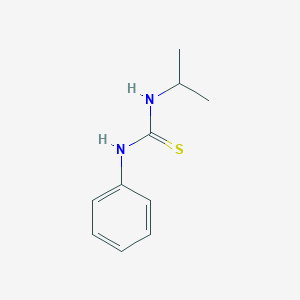

Thiourea, N-(1-methylethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.

The exact mass of the compound Thiourea, N-(1-methylethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(1-methylethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-Isopropyl-3-phenylthiourea is phenoloxidase , a key enzyme of melanization . This enzyme catalyzes the oxidation of phenols and plays a significant role in the melanization process, which is widespread in living organisms .

Mode of Action

1-Isopropyl-3-phenylthiourea acts as a competitive inhibitor of phenoloxidase . It interferes with the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase . The inhibition constant of this compound was estimated as 0.21 ± 0.09 μM, indicating a strong affinity for the enzyme .

Biochemical Pathways

The compound affects the melanization pathway by inhibiting phenoloxidase . Phenoloxidase catalyzes the initial steps of melanization, namely, the oxidation by molecular oxygen of monophenols and ortho-diphenols into the corresponding ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also known to inhibit CYP1A2, an important enzyme involved in drug metabolism .

Result of Action

By inhibiting phenoloxidase, 1-Isopropyl-3-phenylthiourea can potentially affect the melanization process . This could lead to changes in the coloration of tissues and other biological materials, as melanin is responsible for the dark color of animal skin, hair, and the browning of fruit and root shears .

Actividad Biológica

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the biological activity of Thiourea, N-(1-methylethyl)-N'-phenyl- , also known as N-(1,1-dimethylethyl)-N'-phenylthiourea . This compound has been studied for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and antifungal activities.

- Chemical Formula : C11H16N2S

- Molecular Weight : 216.32 g/mol

- Structure : The compound features a thiourea functional group, which is characterized by the presence of a carbon-sulfur double bond (C=S) and nitrogen atoms bonded to organic groups.

Synthesis

Thiourea derivatives can be synthesized through various methods, including the reaction of isothiocyanates with amines. For N-(1-methylethyl)-N'-phenylthiourea, a common synthesis route involves reacting 1-methyl-1-phenyl hydrazine with phenyl isothiocyanate under controlled conditions to yield the desired thiourea compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds containing thiourea moieties have shown significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), SK-MEL (melanoma), SK-OV-3 (ovarian cancer), and BT-549 (breast cancer).

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .

Table 1 summarizes the anticancer activity of selected thiourea derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-methylethyl)-N'-phenyl | MCF-7 | 2.96 |

| N-(4-nitrophenyl)thiourea | SK-MEL | 11.0–25.0 |

| N-(4-methylsulfanyl)thiourea | SK-OV-3 | 118.8 |

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Studies indicate that certain thiourea derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from >5000 to 1250 µg/mL, demonstrating varying degrees of efficacy compared to traditional antibiotics like Ciprofloxacin .

Table 2 presents the antimicrobial activity of selected thiourea derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiourea Derivative A | S. aureus | 1250 |

| Thiourea Derivative B | E. coli | >5000 |

Antifungal Activity

Thioureas have also been evaluated for their antifungal properties. A series of novel thioureas were tested against fungal pathogens such as Phomopsis obscurans and P. viticola. The results indicated that some compounds achieved complete growth inhibition at concentrations as low as 30 µM .

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of a series of thiourea derivatives on MCF-7 cells. It was observed that treatment with N-(1-methylethyl)-N'-phenylthiourea resulted in significant cell death, with morphological changes indicative of apoptosis observed through microscopy . -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial efficacy of various thioureas against E. coli. The results demonstrated that while some compounds had high MIC values, others showed promising antibacterial activity that warrants further investigation for potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis of Thiourea Derivatives

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. For instance, N-(1-methylethyl)-N'-phenylthiourea can be prepared by reacting phenyl isothiocyanate with isopropylamine under controlled conditions. The resulting compound exhibits unique structural properties that contribute to its biological activities.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against a range of pathogens. A study revealed that certain thiourea compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Properties

Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. Compounds similar to N-(1-methylethyl)-N'-phenylthiourea have demonstrated cytotoxic effects on human leukemia and breast cancer cell lines, with IC50 values as low as 1.5 µM . These compounds target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways.

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Thioureas are utilized in agriculture as plant growth regulators and pesticides. Their ability to enhance crop yield and resist pests has been documented in several studies. For example, thiourea compounds can stimulate root growth and improve nutrient uptake in plants, leading to increased agricultural productivity.

Material Science Applications

In material science, thiourea derivatives are employed in the synthesis of polymers and coordination complexes. They serve as ligands for metal ions, forming stable complexes that are useful in catalysis and material development . The structural characteristics of thioureas allow for the design of materials with tailored properties for specific applications.

Anticancer Activity Case Study

A detailed investigation into the anticancer effects of thiourea derivatives was conducted using various human cancer cell lines. The study found that derivatives containing aromatic groups exhibited enhanced cytotoxicity compared to their aliphatic counterparts . The mechanisms were attributed to the induction of apoptosis and cell cycle arrest.

Agricultural Efficacy Case Study

Field trials assessing the impact of thiourea-based fertilizers showed a marked improvement in crop yield compared to control groups. The application of these compounds resulted in better growth parameters and increased resistance to biotic stressors .

Propiedades

IUPAC Name |

1-phenyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBMRUOVWMEFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164653 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-36-4 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-N'-isopropylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15093-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.